N-((4-Phenoxybenzoyl)methyl)imidazole hydrochloride hydrate
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Overview
Description
N-((4-Phenoxybenzoyl)methyl)imidazole hydrochloride hydrate is a chemical compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Phenoxybenzoyl)methyl)imidazole hydrochloride hydrate typically involves the reaction of 4-phenoxybenzoyl chloride with imidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization to obtain the hydrochloride salt in its hydrated form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((4-Phenoxybenzoyl)methyl)imidazole hydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The phenoxybenzoyl group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted
Properties
CAS No. |
77234-71-0 |
---|---|
Molecular Formula |
C17H17ClN2O2 |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
2-(1H-imidazol-1-ium-1-yl)-1-(4-phenoxyphenyl)ethanol;chloride |
InChI |
InChI=1S/C17H16N2O2.ClH/c20-17(12-19-11-10-18-13-19)14-6-8-16(9-7-14)21-15-4-2-1-3-5-15;/h1-11,13,17,20H,12H2;1H |
InChI Key |
ZJRLAXXWQHSIBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C[NH+]3C=CN=C3)O.[Cl-] |
Origin of Product |
United States |
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